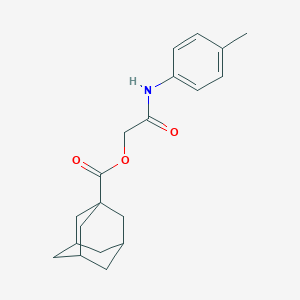
2-Oxo-2-(4-toluidino)ethyl 1-adamantanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxo-2-(4-toluidino)ethyl 1-adamantanecarboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as AKE and is a member of the adamantane family of compounds.
Mécanisme D'action
The mechanism of action of 2-Oxo-2-(4-toluidino)ethyl 1-adamantanecarboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. AKE has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. Additionally, AKE has been shown to inhibit the activity of certain kinases, such as AKT and ERK, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
2-Oxo-2-(4-toluidino)ethyl 1-adamantanecarboxylate has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that AKE can induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the expression of certain genes involved in cell proliferation and survival. In vivo studies have shown that AKE can inhibit tumor growth and reduce inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Oxo-2-(4-toluidino)ethyl 1-adamantanecarboxylate in lab experiments is its potent activity against cancer cells and inflammation. This makes it a valuable tool for studying the mechanisms of these diseases and developing new treatments. However, one limitation of AKE is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several future directions for research on 2-Oxo-2-(4-toluidino)ethyl 1-adamantanecarboxylate. One area of interest is the development of new drugs based on AKE for the treatment of cancer and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of AKE and its potential applications in other areas, such as catalysis and materials science. Finally, the synthesis of new derivatives of AKE with improved properties, such as solubility and selectivity, could lead to the development of even more potent and effective compounds.
Méthodes De Synthèse
2-Oxo-2-(4-toluidino)ethyl 1-adamantanecarboxylate can be synthesized through a multi-step process involving the reaction of 1-adamantanecarboxylic acid with 4-toluidine, followed by the addition of acetic anhydride and triethylamine. The resulting compound is then subjected to oxidation using potassium permanganate to yield the final product.
Applications De Recherche Scientifique
2-Oxo-2-(4-toluidino)ethyl 1-adamantanecarboxylate has found applications in various areas of scientific research, including drug discovery, materials science, and catalysis. This compound has been shown to exhibit potent anti-tumor and anti-inflammatory activities, making it a promising candidate for the development of new drugs. Additionally, AKE has been used as a building block in the synthesis of new materials, such as polymers and metal-organic frameworks. Furthermore, AKE has been employed as a catalyst in various chemical reactions due to its unique structural and electronic properties.
Propriétés
Nom du produit |
2-Oxo-2-(4-toluidino)ethyl 1-adamantanecarboxylate |
|---|---|
Formule moléculaire |
C20H25NO3 |
Poids moléculaire |
327.4 g/mol |
Nom IUPAC |
[2-(4-methylanilino)-2-oxoethyl] adamantane-1-carboxylate |
InChI |
InChI=1S/C20H25NO3/c1-13-2-4-17(5-3-13)21-18(22)12-24-19(23)20-9-14-6-15(10-20)8-16(7-14)11-20/h2-5,14-16H,6-12H2,1H3,(H,21,22) |
Clé InChI |
IFRHFJXOSLRNMR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)COC(=O)C23CC4CC(C2)CC(C4)C3 |
SMILES canonique |
CC1=CC=C(C=C1)NC(=O)COC(=O)C23CC4CC(C2)CC(C4)C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{1-[4-ethyl-5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-3-methylbenzamide](/img/structure/B305589.png)
![N-{1-[4-ethyl-5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]ethyl}-3-methylbenzamide](/img/structure/B305591.png)
![2-{[5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B305594.png)
![N-[4-bromo-2-(propan-2-yl)phenyl]-2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305595.png)
![N-[4-bromo-2-(propan-2-yl)phenyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B305596.png)

![5-[4-(Allyloxy)-3-methoxybenzylidene]-3-butyl-2-thioxo-4-imidazolidinone](/img/structure/B305599.png)


![5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-cyclopropyl-2-thioxo-4-imidazolidinone](/img/structure/B305603.png)

![5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-1-methyl-3-propyl-2-thioxo-4-imidazolidinone](/img/structure/B305607.png)

![N-(2-chlorophenyl)-2-{[4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305612.png)